molecular formula C8H14O3 B13026995 Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate

Cat. No.: B13026995
M. Wt: 158.19 g/mol
InChI Key: FMSCYNDODWVHRP-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol. This compound is used in various scientific research fields, including medicinal chemistry, chemical synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form 3-(2-hydroxyethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production methods for methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate are not well-documented in the literature. the general principles of esterification and the use of acid catalysts are likely to be employed in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are typically employed.

Major Products Formed

    Oxidation: Formation of 3-(2-oxoethyl)cyclobutane-1-carboxylate.

    Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.

    Substitution: Formation of 3-(2-chloroethyl)cyclobutane-1-carboxylate or 3-(2-aminoethyl)cyclobutane-1-carboxylate.

Scientific Research Applications

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized into an active compound within the body. The molecular targets and pathways involved would vary based on the specific drug being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyethyl)cyclopentane-1-carboxylate
  • Methyl 3-(2-hydroxyethyl)cyclohexane-1-carboxylate
  • Methyl 3-(2-hydroxyethyl)cycloheptane-1-carboxylate

Uniqueness

Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of compounds with unique structural features.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7,9H,2-5H2,1H3

InChI Key

FMSCYNDODWVHRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CCO

Origin of Product

United States

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